

X-ray crystallography of novel compounds synthesized from 1-(Cyanoacetyl)piperidine

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Compound of Interest

Compound Name: 1-(Cyanoacetyl)piperidine

Cat. No.: B085081

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A Comparative Guide to the X-ray Crystallography of Novel Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide provides a comparative analysis of the crystallographic data for novel compounds synthesized from piperidine precursors, with a focus on derivatives of **1-(Cyanoacetyl)piperidine**.

While the crystal structure of the parent compound, **1-(Cyanoacetyl)piperidine**, is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 899708, this guide will focus on a comparative analysis of more complex derivatives for which detailed crystallographic data has been published and is readily accessible.^[1] We will explore the synthesis, experimental protocols for crystallographic analysis, and compare the key structural parameters of these novel compounds.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selection of novel piperidine derivatives, offering a glimpse into the structural diversity that can be achieved from this versatile scaffold.

Compound Name	CCDC No.	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å³)	Z
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzozo[d]jimidazol-1-yl)piperidine bromide	1019687	C ₂₀ H ₂₁ BrFN ₃ O ₂	Triclinic	P-1	7.1606(6)	10.4832(8)	14.6933(12)	100.870(2)	97.046(2)	94.549(2)	1069.2(2)	2
Ethyl 1-	-	C ₁₉ H ₂₈	Monoclinic	P2 ₁ /c	10.598(2)	11.999(2)	16.539(3)	90	98.68(3)	90	2079.8(4

[N-		N ₂ O	ic)))					6)
(4-		⁵ S										
met												
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nyl)												
alan												
yl]pi												
peri												
dine												
-4-												
carb												
oxyl												
ate												
1-	-	C ₁₇	Orth	Pca	16.0	10.1	11.3	90	90	90	184	4
[N-		H ₂₄	orho	2 ₁	37(3	47(2	69(2				9.2(
(4-		N ₂ O	mbi)))				6)	
met		⁵ S	c									
hylp												
hen												
yl)-												
N-												
(met												
hyls												
ulfo												
nyl)												
alan												
yl]pi												
peri												
dine												
-4-												
carb												

oxyli

c

acid

Experimental Protocols

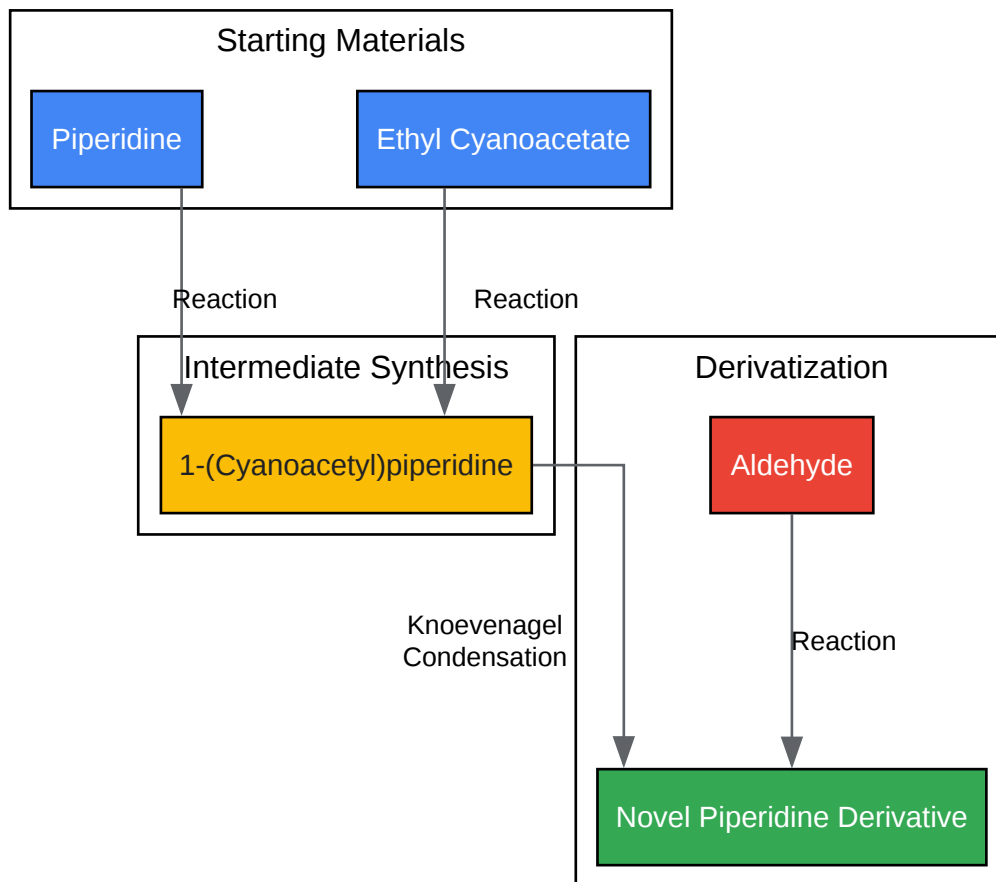
The determination of the crystal structure of these novel piperidine derivatives involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

Synthesis of Piperidine Derivatives

Novel piperidine derivatives can be synthesized through a variety of chemical reactions. A common starting material is **1-(Cyanoacetyl)piperidine**, which can be prepared by the reaction of ethyl cyanoacetate with piperidine.^[2] The active methylene group in **1-(Cyanoacetyl)piperidine** can then be used in Knoevenagel condensations with various aldehydes to introduce structural diversity.

A general synthetic scheme for the preparation of a novel piperidine derivative is outlined below:

General Synthesis of a Novel Piperidine Derivative



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Caption: Synthetic pathway to novel piperidine derivatives.

X-ray Crystallography Workflow

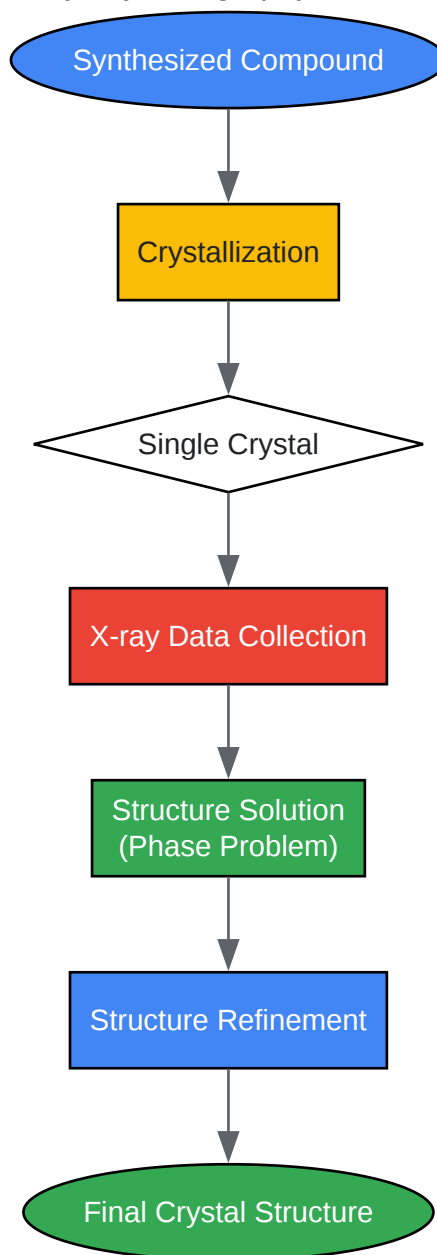
The process of determining the crystal structure of a synthesized compound by X-ray diffraction follows a well-established workflow.

- **Crystallization:** The purified compound is dissolved in a suitable solvent or solvent mixture, and single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling.
- **Data Collection:** A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the agreement between the calculated and observed diffraction data.

The following diagram illustrates the typical workflow for X-ray crystallography:

X-ray Crystallography Workflow



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Caption: From compound to crystal structure.

Conclusion

The study of novel compounds derived from **1-(Cyanoacetyl)piperidine** and other piperidine precursors through X-ray crystallography provides invaluable insights into their molecular architecture. This structural information is a critical component in the field of drug discovery and development, enabling scientists to design more potent and selective therapeutic agents. The comparative data and standardized protocols presented in this guide are intended to support researchers in this endeavor.

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References

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